molecular formula C10H8N2O4S B5227060 3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

Cat. No.: B5227060
M. Wt: 252.25 g/mol
InChI Key: PYVHPOUTSVJAFG-UHFFFAOYSA-N
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Description

3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a compound with the molecular formula C10H8N2O4S and a molecular weight of 252.25 g/mol . This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of this ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Properties

IUPAC Name

3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-7-8(17-10(16)12-7)11-6-3-1-2-5(4-6)9(14)15/h1-4,8,11H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVHPOUTSVJAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2C(=O)NC(=O)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid typically involves the reaction of intermediate compounds with benzoyl chloride. One common method includes the preparation from intermediate II and benzoyl chloride, yielding the desired product with a melting point of 230–234°C . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the thiazolidine ring or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring plays a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is unique due to its specific substitution pattern on the thiazolidine ring and the presence of the benzoic acid moiety. This combination imparts distinct chemical and biological properties, differentiating it from other thiazolidine derivatives.

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